molecular formula C21H26O3 B12895183 2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran) CAS No. 87688-72-0

2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran)

Cat. No.: B12895183
CAS No.: 87688-72-0
M. Wt: 326.4 g/mol
InChI Key: MWHYXDARRBCTLO-UHFFFAOYSA-N
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Description

2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran) is a specialized trifuran compound designed for advanced research and development. Its molecular structure, featuring a central hexane core branching into three 5-methylfuran rings, makes it a valuable intermediate in organic synthesis and materials science. This compound is of significant interest for constructing complex molecular architectures. Researchers can utilize its multiple furan rings in cycloaddition reactions or as a precursor for developing novel polymers and functional materials . The methyl groups on the furan rings can influence electron density and steric hindrance, potentially tailoring the compound's reactivity in catalytic processes or its behavior in supramolecular chemistry . In industrial research, this and similar furan-based structures have been investigated for their potential application in creating bio-based lubricants, where their structural motifs can contribute to desirable performance properties . As a multi-functional building block, 2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran) holds promise for exploration in various fields, including the synthesis of dihydronaphthofuran derivatives, which are known to exhibit a range of biological activities such as cytotoxic, antioxidant, and antibacterial properties . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

87688-72-0

Molecular Formula

C21H26O3

Molecular Weight

326.4 g/mol

IUPAC Name

2-[1,1-bis(5-methylfuran-2-yl)hexyl]-5-methylfuran

InChI

InChI=1S/C21H26O3/c1-5-6-7-14-21(18-11-8-15(2)22-18,19-12-9-16(3)23-19)20-13-10-17(4)24-20/h8-13H,5-7,14H2,1-4H3

InChI Key

MWHYXDARRBCTLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=C(O1)C)(C2=CC=C(O2)C)C3=CC=C(O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) typically involves the reaction of hexane-1,1,1-triyl chloride with 2-methylfuran in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually refluxed for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding lactones.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur at the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of lactones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of acylated furans.

Scientific Research Applications

Materials Science

  • Polymer Production : The compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties due to the furan moieties.
  • Composite Materials : Its incorporation into composite materials can improve their resistance to environmental degradation.

Pharmaceuticals

  • Drug Development : The furan ring is known for its biological activity; thus, derivatives of this compound may exhibit pharmacological properties that can be explored in drug development.
  • Antioxidant Properties : Research suggests that compounds containing furan structures have antioxidant capabilities, which could be beneficial in formulating health supplements or pharmaceuticals aimed at oxidative stress reduction.

Food Chemistry

  • Flavoring Agents : The furan derivatives are often used in food chemistry as flavoring compounds due to their pleasant aroma and taste profiles.
  • Preservatives : Their potential antioxidant properties may also lend themselves to applications as natural preservatives in food products.

Case Studies

StudyFocus AreaFindings
Study 1Polymer SynthesisDemonstrated that incorporating furan-based compounds into polymers significantly enhances thermal stability compared to conventional polymers .
Study 2Antioxidant ActivityInvestigated the antioxidant properties of furan derivatives; results indicated a strong capacity to scavenge free radicals .
Study 3Flavor EnhancementEvaluated the sensory impact of furan-based flavoring agents in food products; concluded that they significantly improved consumer acceptance .

Mechanism of Action

The mechanism by which 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) exerts its effects involves interactions with various molecular targets. The furan rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The central hexane-1,1,1-triyl core provides structural stability and flexibility, allowing the compound to adopt different conformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Bis-Furans and Tris-Heterocycles

  • 2,2'-Isopropylidenebis(5-methylfuran) (C₁₃H₁₆O₂):

    • Structure : Contains two 5-methylfuran groups linked by an isopropylidene bridge.
    • Key Differences : Reduced steric bulk compared to the tris-furan derivative.
    • Biological Relevance : Significantly up-regulated in plant metabolite studies, suggesting roles in secondary metabolism .
    • Synthesis : Likely formed via acid-catalyzed condensation, similar to furan-aldehyde coupling in .
  • Hexane, 1,1',1''-[propylidynetris(oxy)]tris (C₉H₁₈O₃):

    • Structure : A tris-oxy-linked hexane derivative.
    • Key Differences : Oxygen bridges instead of furan rings, leading to distinct electronic and solubility profiles .

Furanone Derivatives

  • 5-(1-Hydroxypropyl)furan-2(5H)-one (C₈H₁₀O₃): Structure: A single furanone ring with a hydroxypropyl substituent. Synthesis: Prepared via aldol condensation at low temperatures (−78°C) using propanal and 2(3H)-furanone . Properties: Higher polarity due to the hydroxyl group, contrasting with the hydrophobic tris-furan .
  • 5-Chloro-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran (C₁₆H₁₃ClO₂S):

    • Structure : Benzofuran core with sulfinyl and chloro substituents.
    • Applications : Demonstrates rigid aromaticity, suitable for crystallographic studies (e.g., X-ray diffraction) .

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Key Functional Groups Solubility (Polar Solvents) Synthesis Method
2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran) C₂₁H₂₄O₃ Tris-furan, methyl groups Low (hydrophobic) Likely acid-catalyzed coupling
2,2'-Isopropylidenebis(5-methylfuran) C₁₃H₁₆O₂ Bis-furan, isopropylidene Moderate Condensation
5-(1-Hydroxypropyl)furan-2(5H)-one C₈H₁₀O₃ Furanone, hydroxyl High Aldol reaction
Hexane-1,1',1''-[propylidynetris(oxy)]tris C₉H₁₈O₃ Tris-oxy, hexane core Moderate Etherification

Biological Activity

The compound 2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran) , with the chemical formula C21H26O3\text{C}_{21}\text{H}_{26}\text{O}_3, is a furan derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, antioxidant effects, and implications in therapeutic applications.

Chemical Structure and Properties

The structure of 2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran) features three 5-methylfuran units connected by a hexane triyl linker. This unique arrangement may contribute to its biological activity through various mechanisms.

PropertyValue
Molecular FormulaC21H26O3
Molecular Weight342.44 g/mol
Melting PointData not available
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have indicated that furan derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 5-methylfuran have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds against pathogens such as Staphylococcus aureus and Escherichia coli have been documented to be as low as 6.25 µg/mL .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of furan derivatives, including 2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran). The results indicated that this compound demonstrated a notable zone of inhibition against Candida albicans, suggesting its potential use in antifungal treatments .

Antioxidant Activity

Antioxidant properties are critical for compounds used in food preservation and therapeutic applications. Furan derivatives have been shown to scavenge free radicals effectively. A study measuring the antioxidant activity using the DPPH assay found that certain furan compounds exhibited significant radical scavenging ability, which could be attributed to their electron-donating capacity .

Cytotoxicity Studies

While exploring therapeutic applications, it is essential to assess the cytotoxicity of compounds. Preliminary cytotoxicity assays indicate that 2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran) has a relatively high IC50 value (>1500 µg/mL), suggesting low toxicity against normal fibroblast cells . This characteristic is advantageous for potential pharmaceutical applications.

The biological activity of 2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran) may involve several mechanisms:

  • Interaction with Cell Membranes : The hydrophobic nature of furan derivatives allows them to integrate into lipid membranes, potentially disrupting microbial cell integrity.
  • Free Radical Scavenging : The presence of multiple furan rings may facilitate electron donation and stabilization of free radicals.
  • Enzyme Inhibition : Some studies suggest that furan derivatives can inhibit specific enzymes involved in bacterial metabolism.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran), and what are their key optimization parameters?

  • Methodology : Synthesis typically involves multi-step reactions, including acid-catalyzed cyclization or aldehyde-mediated coupling. For example, analogous furan derivatives are synthesized via Claisen-Schmidt condensations or nucleophilic substitutions, using reagents like SOCl₂ for activation, Zn/HCl for reduction, and aldehydes for cross-coupling (e.g., DABCO-mediated reactions in dioxane/water mixtures at 50°C for 24 hours) . Optimization parameters include solvent polarity (e.g., tetrahydrofuran for Grignard reactions), temperature control (-78°C to room temperature), and catalyst selection (e.g., CuI for allylation) .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodology : X-ray crystallography (XRD) is critical for confirming the tris(furan) core geometry and intermolecular interactions (e.g., C–H⋯H or halogen contacts in analogous hexasubstituted dihydrofurans) . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT) resolves substituent positions, while high-resolution mass spectrometry (HRMS) validates molecular weight. For stereochemical analysis, circular dichroism (CD) or chiral HPLC may be employed .

Q. What analytical methods are recommended for assessing purity and stability under varying conditions?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection or LC-MS is used to quantify purity (>95% threshold). Stability studies involve accelerated degradation under thermal (40–80°C), oxidative (H₂O₂), and photolytic (UV light) conditions, monitored via GC-MS or FTIR to detect decomposition products like hydroxylated furans .

Q. How is the biological activity of tris(furan) derivatives evaluated in preclinical studies?

  • Methodology : In vitro assays (e.g., antimicrobial susceptibility testing via disk diffusion or broth microdilution) assess activity against Gram-positive/negative bacteria or fungi. Cytotoxicity is measured using MTT assays on human cell lines. Structure-activity relationships (SARs) are derived by modifying substituents (e.g., methyl groups at C5) and comparing IC₅₀ values .

Advanced Research Questions

Q. What mechanistic insights exist regarding the reactivity of the tris(furan) core in catalytic or photochemical applications?

  • Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G**) model electron distribution and reactive sites. Experimental validation includes kinetic studies under photoirradiation (e.g., UV-Vis spectroscopy to track intermediates) or catalytic hydrogenation with Pd/C. For example, allylidene intermediates in furan derivatives undergo [4+2] cycloadditions under thermal activation .

Q. How should researchers address contradictions in spectroscopic data between computational models and experimental results?

  • Methodology : Discrepancies in NMR chemical shifts or XRD bond angles may arise from solvation effects or crystal packing. Use polarizable continuum models (PCM) in DFT to simulate solvent interactions. For XRD, compare experimental data with Cambridge Structural Database entries for analogous compounds .

Q. What computational strategies are effective for predicting the compound’s environmental fate or toxicity?

  • Methodology : Quantitative structure-activity relationship (QSAR) models predict biodegradability or ecotoxicity using descriptors like logP and topological polar surface area. Molecular docking (e.g., AutoDock Vina) screens for interactions with biological targets (e.g., cytochrome P450 enzymes) .

Q. What novel derivatives or applications have emerged for tris(furan) scaffolds in materials science?

  • Methodology : Functionalization via click chemistry (e.g., azide-alkyne cycloaddition) introduces fluorophores or polymerizable groups. Applications include organic semiconductors (studied via cyclic voltammetry for HOMO/LUMO levels) or metal-organic frameworks (MOFs) synthesized via solvothermal methods .

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